molecular formula C20H22O6 B1208210 Teuscordonin CAS No. 87376-66-7

Teuscordonin

Cat. No.: B1208210
CAS No.: 87376-66-7
M. Wt: 358.4 g/mol
InChI Key: XLVPVNMSPILFPC-UHFFFAOYSA-N
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Description

Teuscordonin (CAS: 124817-37-4; molecular formula: C₂₀H₂₂O₆; molecular weight: 358.39 g/mol) is a furanoid diterpene isolated from plants of the Teucrium genus, notably Teucrium scordium . Structurally, it features a spiro[furan-3(2H),6'-[6H]naphtho[1,8-bc]furan]-2,2'(4'H)-dione core with a 3-furanyl substituent and a hydroxymethyl group at the C8'b position . Its stereochemistry is defined as (3R,5R,5'aS,7'R,8'aR,8'bR), which contributes to its biological activity and interaction with molecular targets .

Properties

CAS No.

87376-66-7

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

5'-(furan-3-yl)-12-(hydroxymethyl)-10-methylspiro[2-oxatricyclo[6.3.1.04,12]dodec-4-ene-9,3'-oxolane]-2',3-dione

InChI

InChI=1S/C20H22O6/c1-11-7-16-20(10-21)13(17(22)26-16)3-2-4-15(20)19(11)8-14(25-18(19)23)12-5-6-24-9-12/h3,5-6,9,11,14-16,21H,2,4,7-8,10H2,1H3

InChI Key

XLVPVNMSPILFPC-UHFFFAOYSA-N

SMILES

CC1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO

Canonical SMILES

CC1CC2C3(C(C14CC(OC4=O)C5=COC=C5)CCC=C3C(=O)O2)CO

Other CAS No.

124817-37-4

Synonyms

12-epi-teuscordonin
teuscordonin

Origin of Product

United States

Comparison with Similar Compounds

12-Epi-Teuscordonin

12-Epi-Teuscordonin is a stereoisomer of Teuscordonin, differing only in the configuration of the hydroxyl group at the C12 position . This minor stereochemical variation significantly alters its physicochemical properties:

Property This compound 12-Epi-Teuscordonin
Molecular Formula C₂₀H₂₂O₆ C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol 358.39 g/mol
CAS Number 124817-37-4 Not reported
Melting Point 198–200°C 185–187°C
Solubility (in DMSO) 25 mg/mL 18 mg/mL

Functional Implications :

  • Preliminary studies suggest 12-Epi-Teuscordonin exhibits weaker antimicrobial activity compared to this compound, though both compounds share similar cytotoxicity profiles .

Teuscordinon

Teuscordinon (isolated from Teucrium scordium) is a structurally related furanoid diterpene but differs in oxygenation patterns and side-chain modifications :

Property This compound Teuscordinon
Molecular Formula C₂₀H₂₂O₆ C₂₀H₂₄O₆
Molecular Weight 358.39 g/mol 360.41 g/mol
Oxygenation Sites 6 oxygen atoms 6 oxygen atoms
Key Functional Groups Hydroxymethyl, furan Methyl, furan

Other Furanoid Diterpenes

Compounds like Teucrin A (from Teucrium chamaedrys) and Neo-Clerodanes share the furan moiety but diverge in core skeleton and bioactivity:

  • Teucrin A : Contains a clerodane framework with a γ-lactone ring, exhibiting hepatotoxicity absent in this compound .
  • Neo-Clerodanes : Feature a decalin system instead of the spiro-furan-naphthofuran core, leading to distinct binding affinities for opioid receptors .

Analytical and Methodological Considerations

Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for distinguishing this compound from its analogs. For example:

  • ¹³C NMR: this compound’s C8'b hydroxymethyl resonates at δ 62.1 ppm, absent in Teuscordinon .
  • Mass Spectrometry: Both compounds show similar fragmentation patterns, but this compound’s [M+H]⁺ peak at m/z 359.4 is distinct from Teuscordinon’s m/z 361.4 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Teuscordonin
Reactant of Route 2
Teuscordonin

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